(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile
Description
(E)-2-(Benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile is an acrylonitrile derivative featuring a benzo[d]thiazole core and a 2-chloro-6-fluorophenyl substituent. This compound belongs to a class of molecules synthesized via Knoevenagel condensation or aldol reactions between 2-(benzo[d]thiazol-2-yl)acetonitrile and aromatic aldehydes under mild conditions (e.g., ethanol, triethylamine catalyst) .
Key features of the compound include:
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN2S/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUGGDAFLQBURJ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=CC=C3Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=CC=C3Cl)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile typically involves a multi-step process:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Acrylonitrile Group: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between the benzo[d]thiazole derivative and 2-chloro-6-fluorobenzaldehyde in the presence of a base such as piperidine.
Purification: The final product is typically purified using recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and 2-chloro-6-fluorobenzaldehyde under mild conditions .
Reaction Scheme and Conditions
| Reactants | Catalyst/Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| 2-(Benzo[d]thiazol-2-yl)acetonitrile + 2-chloro-6-fluorobenzaldehyde | Triethylamine (TEA)/Ethanol | 3–10 min | 66–85% |
This reaction proceeds via deprotonation of the methylene-active acetonitrile derivative, forming an enolate that attacks the aldehyde carbonyl. Subsequent elimination of water yields the thermodynamically stable E-isomer .
Nucleophilic Additions
The acrylonitrile group acts as a Michael acceptor. For example:
Cycloadditions and Heterocyclizations
-
Formation of fused pyrimidines : Reacts with 3-chloropentane-2,4-dione to yield open-chain sulfonamide derivatives instead of fused rings due to steric hindrance .
-
Unexpected products : Attempts to form imidazopyrimidines with 2-bromoacetophenones yielded non-cyclized adducts .
Spectral and Structural Insights
Key spectral data for (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile and derivatives:
Table 1: Spectroscopic Characterization
Mechanistic and Kinetic Studies
-
Competitive inhibition of AChE : The compound and its derivatives exhibit acetylcholinesterase (AChE) inhibition via competitive binding at the catalytic site .
Stability and Functionalization Challenges
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been synthesized and tested against various cancer cell lines, demonstrating promising results.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of several benzothiazole derivatives against human cancer cell lines such as HCT116 and HepG2. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | HCT116 | 15.5 |
| Benzothiazole Derivative B | HepG2 | 20.3 |
| Cisplatin | HCT116 | 25.0 |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been extensively studied. The presence of electron-withdrawing groups enhances their efficacy against a range of bacterial strains.
Case Study: Antimicrobial Screening
A recent investigation assessed the antimicrobial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that the compounds exhibited minimum inhibitory concentrations (MIC) in the low µg/mL range.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzothiazole Derivative C | Staphylococcus aureus | 3.12 |
| Benzothiazole Derivative D | Escherichia coli | 5.0 |
Anticonvulsant Activity
Benzothiazole derivatives have shown promise in anticonvulsant applications as well. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazole ring can enhance anticonvulsant efficacy.
Case Study: Seizure Protection Studies
In an experimental model, various benzothiazole derivatives were tested for their anticonvulsant activity using electroshock seizure tests. Compounds with specific halogen substitutions demonstrated superior protective effects.
| Compound | Median Effective Dose (mg/kg) |
|---|---|
| Benzothiazole Derivative E | 24.38 |
| Benzothiazole Derivative F | 20.15 |
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can engage in π-π interactions, while the acrylonitrile group can participate in covalent bonding with nucleophilic sites on proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares the target compound with structurally similar acrylonitrile derivatives reported in the literature.
Key Observations :
- For example, compound 7g (melting point 185–187°C) with a chlorophenyl group has a higher melting point than 7f (155–157°C) with a pyridinyl group .
- Bioactivity Trends : The 4-hydroxyphenyl derivative (10a) shows antibacterial activity, while furan- or pyrazole-containing analogs (e.g., 7h, 7i) exhibit moderate antifungal properties . The target compound’s chloro-fluoro substituents may amplify these effects due to increased electrophilicity.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Halogens (Cl, F) and nitriles enhance stability and binding to biological targets (e.g., acetylcholinesterase in Alzheimer’s research) .
- Stereochemistry : The E-configuration is critical; for example, in , the E-isomer of an acaricidal compound showed superior activity compared to the Z-isomer .
- Aromatic Diversity : Heterocyclic substituents (e.g., pyridine, furan) modulate solubility and target specificity. For instance, pyridinyl groups (7f) improve water solubility, whereas biphenyl groups (7j) increase hydrophobicity .
Biological Activity
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile, a compound with significant structural features, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and findings.
Synthesis
The compound is synthesized through a Knoevenagel condensation reaction between equimolar amounts of 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The reaction typically occurs in ethanol with triethylamine as a catalyst, yielding the product in moderate to high yields (approximately 66%) and characterized by its melting point of 155–157 °C .
Structural Characterization
The structural integrity of the synthesized compound has been confirmed using various techniques:
- Nuclear Magnetic Resonance (NMR) : Revealed a single olefinic proton at δ 8.51, indicating the formation of a single E-isomer.
- Mass Spectrometry (MS) : Provided molecular weight data supporting the identity of the compound with a molecular formula of C16H10ClFN2S .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the target compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:
| Compound | Pathogen | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 9a | Mycobacterium tuberculosis | 250 | 98 |
| 12a | Staphylococcus aureus | 100 | 99 |
These results indicate that derivatives of benzothiazole exhibit potent antibacterial activity, suggesting that this compound may possess similar properties .
Antitumor Activity
Thiazole and benzothiazole compounds have been extensively studied for their anticancer properties . The presence of electron-withdrawing groups such as chlorine and fluorine has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values as low as 1.61 µg/mL against certain tumor cell lines .
The structure-activity relationship (SAR) indicates that modifications on the phenyl ring significantly influence biological activity. Specifically, substituents at positions that enhance electron density can increase cytotoxic effects, making this compound a candidate for further investigation in cancer therapy .
The proposed mechanisms for the biological activities of benzothiazole derivatives include:
- Inhibition of key enzymes involved in cellular proliferation.
- Induction of apoptosis through interaction with specific cellular pathways.
- Ferroptosis induction , a form of regulated cell death that has gained attention in cancer research .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various benzothiazole derivatives against resistant strains of bacteria. The results indicated that modifications on the benzothiazole core could significantly enhance antibacterial activity, suggesting that this compound may be effective against multi-drug resistant organisms .
Case Study 2: Anticancer Potential
In vitro studies demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Q & A
Q. Table 1: Representative Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| TEA | Toluene | 110 | 85 | |
| DIMCARB | CH₃CN | 60 | 92 |
Basic: How is the stereochemical configuration (E/Z isomerism) confirmed for this compound?
Answer:
The E-configuration is validated using:
- ¹H NMR : A singlet at δ ~6.3–6.5 ppm corresponds to the α,β-unsaturated acrylonitrile proton, with no coupling indicative of trans (E) geometry .
- X-ray crystallography : For unambiguous confirmation, as demonstrated in structurally analogous compounds (e.g., bis(methylthio)acrylonitrile derivatives) .
- IR spectroscopy : Absence of C=O stretches (ruling out keto-enol tautomerism) supports acrylonitrile stability .
Advanced: How can researchers resolve contradictions in spectroscopic data across studies (e.g., NMR chemical shifts)?
Answer:
Contradictions often arise from solvent effects, impurities, or instrument calibration. A robust approach includes:
Standardization : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and internal standards (TMS).
Comparative analysis : Cross-reference with published data for structurally similar compounds (e.g., 2-(benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile, δ 7.45–8.12 ppm for aromatic protons) .
Computational validation : DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict chemical shifts and compare with experimental results .
Advanced: What experimental design strategies optimize yield and purity for large-scale synthesis?
Answer:
Apply Design of Experiments (DoE) principles:
- Variables : Catalyst loading (10–20 mol%), solvent polarity (toluene vs. acetonitrile), and reaction time (6–24 hr).
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 15 mol% DIMCARB in CH₃CN at 65°C maximizes yield) .
- In-line analytics : Use HPLC or GC-MS to monitor reaction progress and detect intermediates/byproducts .
Q. Table 2: DoE Case Study for Reaction Optimization
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Catalyst (mol%) | 10 | 20 | 15 |
| Temperature (°C) | 60 | 80 | 65 |
| Time (hr) | 6 | 12 | 8 |
Advanced: What computational tools are suitable for studying the electronic properties of this compound?
Answer:
- Molecular docking : To predict binding affinity with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., bandgap ~3.5 eV for charge-transfer interactions) .
- Molecular dynamics (MD) : Simulate solvation effects and stability in biological membranes .
Advanced: How can structural analogs (e.g., chloro- vs. bromo-substituted derivatives) guide structure-activity relationship (SAR) studies?
Answer:
- Electron-withdrawing groups : Compare 2-chloro-6-fluorophenyl vs. 4-bromophenyl analogs to assess how halogen position impacts bioactivity (e.g., antimicrobial potency) .
- Synthetic flexibility : Replace benzothiazole with triazole or quinoline moieties to modulate π-π stacking interactions .
- Biological assays : Test analogs against standardized microbial strains (e.g., S. aureus MIC values) to correlate substituents with activity .
Advanced: What are the challenges in crystallizing this compound, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
